molecular formula C17H17ClFNO2 B4761828 2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No. B4761828
M. Wt: 321.8 g/mol
InChI Key: URUHAAFCNKVAFH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide, commonly referred to as CFM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. CFM-2 belongs to the family of acetamide compounds and is known for its analgesic properties.

Mechanism of Action

CFM-2 works by binding to the TRPA1 ion channel, which is found in sensory neurons. The binding of CFM-2 to the TRPA1 ion channel results in the inhibition of calcium influx, which leads to a reduction in pain sensation. CFM-2 has also been shown to exhibit anti-inflammatory properties, which further contribute to its analgesic effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation, as well as inflammation. CFM-2 has also been shown to have a positive effect on mood, with some studies suggesting that it may have antidepressant properties. CFM-2 has also been shown to have a low potential for addiction, making it a promising alternative to commonly used painkillers.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM-2 is its high potency, which allows for lower dosages to be used in lab experiments. This makes CFM-2 a cost-effective option for researchers. However, one of the limitations of CFM-2 is its complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, CFM-2 has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are a number of future directions for research on CFM-2. One area of interest is the potential use of CFM-2 in the treatment of chronic pain conditions such as neuropathic pain. Another area of interest is the development of more efficient synthesis methods for CFM-2, which would make it more widely available for research purposes. Additionally, further research is needed to fully understand the long-term effects of CFM-2 and its potential for addiction.

Scientific Research Applications

CFM-2 has been extensively studied for its potential use in pain management. It has been shown to exhibit analgesic properties that are comparable to commonly used painkillers such as morphine. CFM-2 works by targeting the TRPA1 ion channel, which is known to play a role in pain sensation. CFM-2 has also been studied for its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to manage.

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO2/c1-11(12-5-3-6-13(9-12)22-2)20-17(21)10-14-15(18)7-4-8-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUHAAFCNKVAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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